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molecular formula C14H16O3 B8632970 Methyl 4-(4-oxocyclohexyl)benzoate

Methyl 4-(4-oxocyclohexyl)benzoate

Cat. No. B8632970
M. Wt: 232.27 g/mol
InChI Key: KIEGVTHKDIIVTL-UHFFFAOYSA-N
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Patent
US07659294B2

Procedure details

To a solution of methyl 4-(1,4-dioxaspiro[4.5]dec-8-yl)benzoate (480 mg, 1.73 mmol) in 8 mL of THF was added 4 mL of 1 N of aqueous HCl solution. The mixture was stirred at rt for 21 h and concentrated. The residue was partitioned between 50 mL of Et2O and 50 mL of 1 N aqueous NaHCO3 solution. The organic layer was separated, dried over MgSO4, and concentrated. Chromatography on a Biotage 40S cartridge using 1:9 v/v EtOAc/hexanes as the eluant afforded 343 mg (85%) of the title compound.
Name
methyl 4-(1,4-dioxaspiro[4.5]dec-8-yl)benzoate
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[O:4]CC1.Cl>C1COCC1>[O:4]=[C:5]1[CH2:10][CH2:9][CH:8]([C:11]2[CH:12]=[CH:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:19][CH:20]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
methyl 4-(1,4-dioxaspiro[4.5]dec-8-yl)benzoate
Quantity
480 mg
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2=CC=C(C(=O)OC)C=C2
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 50 mL of Et2O and 50 mL of 1 N aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
O=C1CCC(CC1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 343 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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